molecular formula C17H26N2O4 B8469832 Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate

Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate

Cat. No.: B8469832
M. Wt: 322.4 g/mol
InChI Key: XNOFFXGYQZOVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and a tert-butyl ester group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be utilized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperidine: A simpler analog with similar structural features.

    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Another related compound with a different functional group.

Uniqueness

Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a pyridine ring, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-12(20)15-11-14(5-8-18-15)22-13-6-9-19(10-7-13)16(21)23-17(2,3)4/h5,8,11-13,20H,6-7,9-10H2,1-4H3

InChI Key

XNOFFXGYQZOVQD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-[(2-acetyl-4-pyridinyl)oxy]-1-piperidinecarboxylate (1.62 g, 5.06 mmol) was dissolved in 50.0 mL of anhydrous DCM and the solution cooled to −78° C. Diisobutylaluminumhydride (15.2 ml, 15.2 mmol, 1.0M solution in hexanes) was added dropwise over 15 min and the reaction continued to be stirred at −78° C. for 1.5 h. The reaction was quenched with 50 mL of saturated sodium potassium tartrate solution, warmed to rt and stirred overnight. The organics were separated, washed with brine and dried over MgSO4. The crude was purified via silica gel chromatography to give 0.962 g (59% yield) of the title compound, 1H NMR (300 MHz, Chloroform-d) δ 8.40 (d, J=5.8 Hz, 1H), 6.83 (d, J=2.4 Hz, 1H), 6.77 (dd, J=5.8, 2.4 Hz, 1H), 4.82-4.97 (m, J=6.5, 6.5 Hz, 1H), 4.51-4.74 (m, 1H), 3.62-3.83 (m, 2H), 3.29-3.53 (m, 2H), 1.90-2.08 (m, 2H), 1.66-1.90 (m, 2H), 1.55 (d, J=6.5 Hz, 3H), 1.52 (s, 9H).
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Yield
59%

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